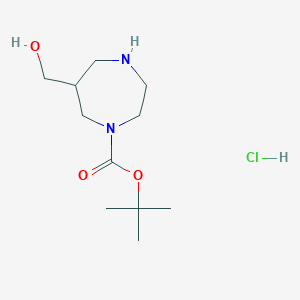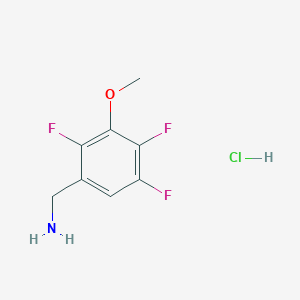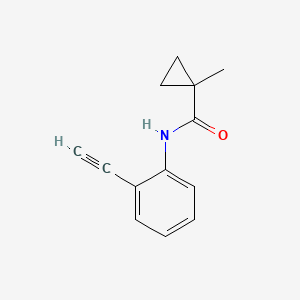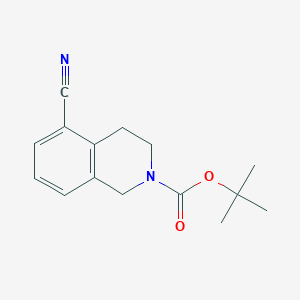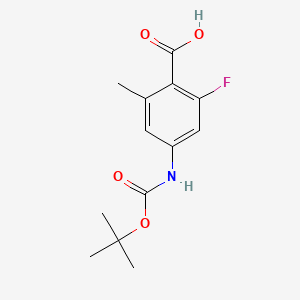
4-((tert-Butoxycarbonyl)amino)-2-fluoro-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amino Group Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Carbodiimides like EDCI or DCC in the presence of a base.
Major Products
Substitution: Products with the fluorine atom replaced by other functional groups.
Deprotection: The free amino derivative.
Coupling: Amides or esters formed from the carboxylic acid group.
Applications De Recherche Scientifique
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-2-fluoro-6-methylbenzoic acid: Lacks the Boc protecting group.
4-{[(tert-butoxy)carbonyl]amino}-benzoic acid: Lacks the fluorine and methyl groups.
2-fluoro-6-methylbenzoic acid: Lacks the Boc-protected amino group.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid is unique due to the combination of the Boc-protected amino group, fluorine atom, and methyl group, which confer specific reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C13H16FNO4 |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
2-fluoro-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16FNO4/c1-7-5-8(6-9(14)10(7)11(16)17)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
DBUIIWKXAXGRHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)

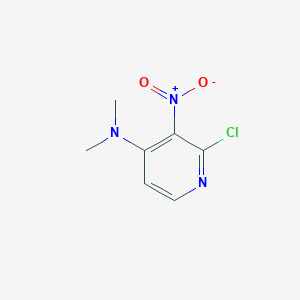
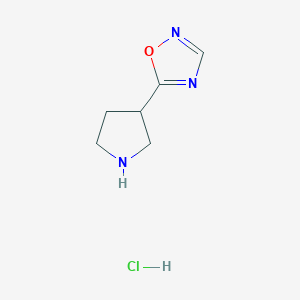


![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
